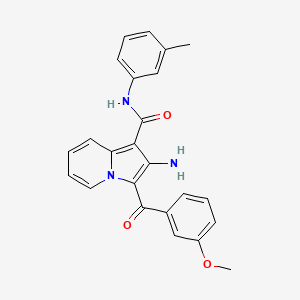
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, also known as AIM-100, is a small molecule inhibitor that has been widely used in scientific research. AIM-100 has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide involves the inhibition of various enzymes and signaling pathways. 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide inhibits CDK5 by binding to its ATP-binding site, which prevents the phosphorylation of its substrates. Inhibition of CDK5 activity has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide also inhibits GSK-3β, which is involved in the regulation of glycogen metabolism, cell cycle, and apoptosis. Inhibition of GSK-3β activity has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide inhibits PI3K, which is involved in the regulation of cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide induces apoptosis and inhibits cell proliferation by inhibiting the activity of CDK5. In addition, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been shown to have neuroprotective effects by inhibiting the activity of CDK5, which is involved in the pathogenesis of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule inhibitor, which makes it easy to use in various cellular and animal models. In addition, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have high selectivity for its target enzymes, which reduces off-target effects. However, one of the limitations of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide is that it has low solubility in water, which makes it difficult to use in some experimental settings. Furthermore, the synthesis of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide involves a multi-step process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the use of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide in scientific research. One of the future directions is to investigate the potential therapeutic applications of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide and its effects on various cellular pathways. Furthermore, the development of more efficient and cost-effective synthesis methods for 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide could increase its accessibility for scientific research.
Synthesemethoden
The synthesis of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide involves a multi-step process that includes the reaction of 3-methoxybenzoyl chloride with m-toluidine to form 3-methoxy-N-(m-tolyl)benzamide. Then, the reaction of 3-methoxy-N-(m-tolyl)benzamide with 2-bromoacetyl bromide yields 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide. The purity of the final product is confirmed by Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been widely used in scientific research as a small molecule inhibitor of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclin-dependent kinase 5 (CDK5), glycogen synthase kinase 3β (GSK-3β), and phosphoinositide 3-kinase (PI3K). These enzymes are involved in various cellular processes, including cell cycle regulation, neuronal function, and inflammation.
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has also been found to have potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been shown to have neuroprotective effects by inhibiting the activity of CDK5, which is involved in the pathogenesis of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-7-5-9-17(13-15)26-24(29)20-19-11-3-4-12-27(19)22(21(20)25)23(28)16-8-6-10-18(14-16)30-2/h3-14H,25H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIRLRXYRSLOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


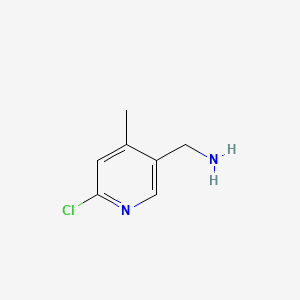
![N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide](/img/structure/B3000688.png)
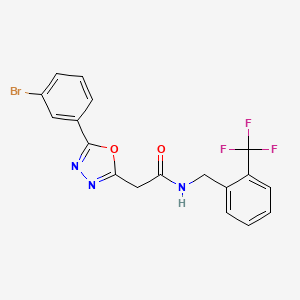
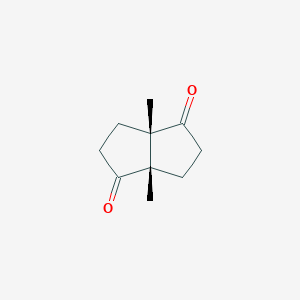
![N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3000694.png)
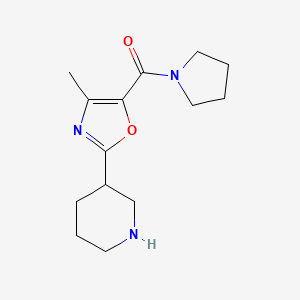
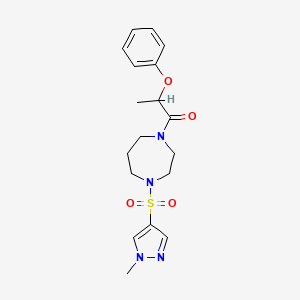
![N-[3-(2-Hydroxyethyl)azetidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B3000699.png)

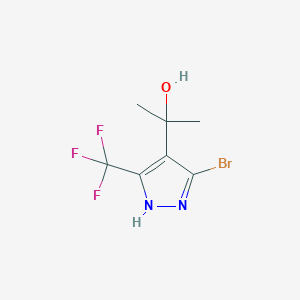

![N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3000704.png)
![Methyl 5-[2-amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3000705.png)